1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol
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Overview
Description
1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol is a complex organic compound characterized by its unique structure, which includes a chloro group, a nitrophenyl diazenyl group, and a nonan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol typically involves multiple steps, starting with the preparation of the nitrophenyl diazenyl intermediate. This intermediate is then reacted with a suitable amine and subsequently chlorinated to introduce the chloro group. The final step involves the addition of the nonan-2-ol backbone under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl diazenyl group can participate in electron transfer reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-9-(methyl{4-[(E)-(4-aminophenyl)diazenyl]phenyl}amino)nonan-2-ol
- 1-Chloro-9-(methyl{4-[(E)-(4-hydroxyphenyl)diazenyl]phenyl}amino)nonan-2-ol
- 1-Chloro-9-(methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)nonan-2-ol
Uniqueness
1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol is unique due to the presence of the nitrophenyl diazenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
189315-51-3 |
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Molecular Formula |
C22H29ClN4O3 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-chloro-9-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]nonan-2-ol |
InChI |
InChI=1S/C22H29ClN4O3/c1-26(16-6-4-2-3-5-7-22(28)17-23)20-12-8-18(9-13-20)24-25-19-10-14-21(15-11-19)27(29)30/h8-15,22,28H,2-7,16-17H2,1H3 |
InChI Key |
KMXXLHITEFKFCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCC(CCl)O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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